molecular formula C10H12N2O2 B3231923 (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-34-6

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231923
CAS No.: 1330830-34-6
M. Wt: 192.21
InChI Key: PINZELCBMJAACE-YUMQZZPRSA-N
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Description

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and carboxylic acid functionalities. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmos

Biological Activity

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group . Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a CAS number of 6297-38-7. The chiral nature of this compound allows for specific interactions with biological targets, which is crucial for its activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The pyridine and carboxylic acid functionalities are introduced through various chemical modifications.

Common synthetic routes may include:

  • Cyclization of N-substituted piperidines under controlled conditions.
  • Use of catalytic systems to improve yield and purity in industrial settings .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:

  • A derivative showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
  • The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific receptors involved in tumor growth.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .
  • This inhibition leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Research has focused on the SAR of related compounds to optimize their biological activity:

  • Modifications to the pyrrolidine structure have been shown to enhance potency against various biological targets.
  • For example, incorporating different substituents on the pyridine ring can significantly affect binding affinity and selectivity towards specific receptors .

Case Studies

  • Anticancer Activity in FaDu Cells :
    • A study demonstrated that derivatives of this compound exhibited enhanced cytotoxic effects compared to existing chemotherapeutics.
    • The mechanism was linked to receptor-mediated pathways that promote apoptosis .
  • Neuroprotection in Alzheimer's Models :
    • In vitro studies showed that compounds derived from this structure inhibited cholinesterases effectively, suggesting potential for treating neurodegenerative diseases .

Properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6H2,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZELCBMJAACE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

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